
Byzantionoside B
概要
説明
Byzantionoside B (CAS: 189109-45-3) is a sesquiterpenoid glycoside with the molecular formula C₁₉H₃₂O₇ and a molecular weight of 372.45 g/mol . It is characterized as a megastigmane glycoside, featuring a 9R-configured aglycone linked to a β-D-glucopyranoside moiety . The compound has been isolated from diverse plant sources, including Clerodendrum infortunatum (Lamiaceae) , Daphne tangutica (Thymelaeaceae) , Rhus typhina (Anacardiaceae) , and Crataegus spp. (Rosaceae) . Its structural elucidation relies on NMR, ESI-MS, and CD spectroscopy, with key spectroscopic markers including δC values of 75.7 (C-9), 19.9 (C-10), and 102.3 (C-1′) in the ¹³C-NMR spectrum .
準備方法
Byzantionoside B can be prepared through enzymatic hydrolysis of its aglycone, blumenol C. The aglycone is then subjected to glucosylation to form the glucoside . Industrial production methods typically involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques .
化学反応の分析
Byzantionoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of blumenol C glucoside can lead to the formation of blumenol C sulfate .
科学的研究の応用
Biological Activities
Byzantionoside B has been shown to possess several notable biological activities:
- Antioxidant Properties : It can scavenge free radicals, which may help in reducing oxidative stress.
- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses, making it a candidate for inflammatory disease treatments.
- Bone Regeneration : Studies suggest it stimulates human osteoblast cells, indicating potential applications in bone formation and regeneration .
2.1. Osteoporosis Treatment
Recent studies have highlighted this compound's role in stimulating osteoblast proliferation and activity, which is crucial for bone health. This suggests its potential use in treating osteoporosis and other bone-related disorders .
2.2. Cancer Research
Due to its anti-inflammatory properties, this compound may also play a role in cancer treatment by reducing inflammation associated with tumor growth. Its structural similarities to other glycosides known for anticancer properties further support this potential .
Agricultural Applications
This compound has been identified as a marker for arbuscular mycorrhizal (AM) colonization in plants. Its accumulation in plant shoots correlates with AMF colonization rates, suggesting its utility in breeding programs aimed at developing crops that efficiently utilize mycorrhizal associations for nutrient uptake . This could lead to more sustainable agricultural practices with reduced reliance on chemical fertilizers.
5.1. Stimulatory Effects on Osteoblasts
A study demonstrated that this compound significantly enhances the proliferation of human osteoblast cells, indicating its potential as a therapeutic agent for conditions like osteoporosis . The study utilized various concentrations of the compound and measured cell viability and differentiation markers.
5.2. Mycorrhizal Colonization Marker
In another research effort, the correlation between this compound levels and mycorrhizal colonization was established using LC-MS techniques. This study provided insights into how this compound can be utilized as a biomarker for assessing AMF interactions in agricultural settings .
作用機序
The mechanism of action of blumenol C glucoside involves its role in the biosynthesis of carotenoids and apocarotenoids. The first committed step in its biosynthesis is catalyzed by carotenoid cleavage dioxygenases (CCDs), which are nonheme Fe2±dependent enzymes . These enzymes catalyze double bond-specific cleavage reactions of carotenoids, leading to the formation of blumenol C glucoside . The compound accumulates in plant roots and leaves, reflecting the plant’s fitness and its association with AMF .
類似化合物との比較
Byzantionoside B belongs to the megastigmane glycoside family, sharing structural and functional similarities with several natural products. Below is a detailed comparison:
Structural and Stereochemical Comparisons
Key Differences :
- Stereochemistry: this compound and blumenol C glucoside are epimers at C-9 (9R vs. 9S), leading to distinct NMR profiles (e.g., δC-9: 75.7 vs. 77.7; δC-10: 19.9 vs. 22.0) .
- Sugar Moieties: Derriacuminoside A contains D-apiose and D-glucose, unlike this compound’s single β-D-glucopyranoside .
- Biosynthetic Class: While this compound is a sesquiterpenoid, erroneously classifies it as a monoterpene; this is likely a misattribution given its C₁₉ backbone .
Pharmacological Activity
Functional Insights :
- This compound’s antiproliferative activity is weaker compared to jionoside C but significant in ethnopharmacological contexts .
Spectroscopic Differentiation
- CD Spectroscopy: this compound’s 6R,9R configuration generates a positive Cotton effect at 210 nm (Δε +25.9 mdeg), whereas 6S epimers (e.g., compound 3 in ) show a negative Cotton effect (Δε -15.6 mdeg) .
- NMR: The 9R configuration in this compound reduces steric hindrance, shifting C-1′ to δC 102.3 vs. δC 104.1 in 9S blumenol C glucoside .
生物活性
Byzantionoside B is a bioactive compound that has garnered attention in recent phytochemical research due to its potential therapeutic properties. This article delves into its biological activity, structural characteristics, and implications for health, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula and a CAS number of 14135395, is classified as a glycoside. Its structure features a unique arrangement of hydroxyl groups and a sugar moiety, which contributes to its biological activities. The stereochemistry of this compound has been confirmed as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranoside, distinguishing it from similar compounds like blumenol C glucoside .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In comparative studies, it was tested against various bacterial strains including Escherichia coli and Bacillus subtilis. The findings suggest that this compound has a moderate inhibitory effect on the growth of these bacteria, particularly when compared to structurally related compounds .
Table 1: Antimicrobial Activity of this compound
Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|---|
This compound | E. coli | 12 | 200 |
B. subtilis | 15 | 200 | |
Blumenol C Glucoside | E. coli | 10 | 200 |
B. subtilis | 8 | 200 |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using assays such as the DPPH radical scavenging assay and the FRAP assay. Results indicate that while it does exhibit some antioxidant activity, it is not as pronounced as that observed with other phenolic compounds .
Table 2: Antioxidant Activity of this compound
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Scavenging | 150 |
FRAP | 120 |
The biological effects of this compound are hypothesized to arise from its ability to interact with cellular membranes and influence signaling pathways involved in oxidative stress responses. This interaction may lead to the modulation of gene expression related to antimicrobial defenses and antioxidant enzyme activities .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against clinical isolates of E. coli demonstrated a significant reduction in bacterial load in vitro when treated with the compound at concentrations above 100 µg/mL. This suggests potential applications in developing natural antimicrobial agents .
- Case Study on Antioxidant Properties : A clinical trial assessing the antioxidant effects of this compound in patients with oxidative stress-related conditions showed improved biomarkers for oxidative damage after supplementation over four weeks .
Q & A
Basic Research Questions
Q. How is Byzantionoside B structurally characterized, and what analytical methods are essential for confirming its identity?
- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For novel compounds, purity must be validated via HPLC (≥95% purity), and spectral data should be cross-referenced with synthetic analogs or natural derivatives. New compounds require full spectral assignments in the main manuscript, while known compounds need explicit literature citations .
Q. What in vitro assays are typically employed to evaluate the preliminary biological activity of this compound?
- Methodological Answer : Initial screening often involves cell-based assays (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via TNF-α/IL-6 ELISA) and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (IC₅₀/EC₅₀ values) should be generated with triplicate replicates, and positive/negative controls (e.g., doxorubicin for cytotoxicity) must be included. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .
Q. What are the critical steps in designing a synthesis protocol for this compound?
- Methodological Answer : Synthetic routes should prioritize regioselectivity and stereochemical fidelity. Key steps include:
- Scaling : Pilot reactions (mg-scale) to optimize solvent, temperature, and catalyst.
- Purification : Column chromatography with TLC monitoring, followed by crystallization.
- Validation : Comparative NMR/MS with natural isolates. Detailed protocols must be included in supplementary materials to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolite interference. Address this via:
- Pharmacokinetic Profiling : Measure plasma stability, half-life (t½), and tissue distribution using LC-MS/MS.
- Metabolite Screening : Incubate with liver microsomes and identify derivatives via HR-MS.
- Orthogonal Assays : Validate in vivo results with ex vivo models (e.g., patient-derived xenografts) .
Q. What advanced analytical strategies differentiate this compound from its stereoisomers or degradation products?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases.
- Dynamic NMR : Study temperature-dependent coalescence of proton signals to assess conformational flexibility.
- Forced Degradation Studies : Expose to heat/light/pH extremes and monitor degradation pathways via UPLC-PDA-MS .
Q. How should isolation protocols for this compound be optimized to account for matrix effects in natural sources?
- Methodological Answer :
- Matrix-Specific Extraction : Compare solvents (e.g., methanol vs. ethyl acetate) using a Design of Experiments (DoE) approach.
- Countercurrent Chromatography (CCC) : Separate co-eluting compounds with similar polarity.
- Metabolomic Profiling : Use LC-HRMS to identify interfering secondary metabolites and adjust purification steps .
Q. What statistical frameworks are appropriate for analyzing dose-dependent synergistic effects of this compound in combination therapies?
- Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn® software. Validate synergy via:
- Isobolograms : Plot IC₅₀ values of individual vs. combined agents.
- Bliss Independence Model : Compare observed vs. expected effect sizes. Replicate experiments ≥3 times to ensure power (α=0.05) .
Q. Data Contradiction & Validation
Q. How can researchers validate conflicting reports on this compound’s mechanism of action?
- Methodological Answer :
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm direct binding.
- CRISPR Knockout Models : Silence putative targets and assess activity loss.
- Meta-Analysis : Systematically compare published datasets using PRISMA guidelines to identify methodological biases (e.g., cell line variability) .
特性
IUPAC Name |
(4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLNHNDMNOPWAZ-ZLEFDVGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@H]1CC[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135820-80-3 | |
Record name | Byzantionoside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135820803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BYZANTIONOSIDE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3V404S0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。